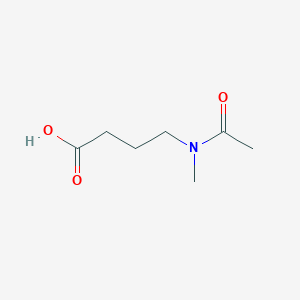

4-(N-methylacetamido)butanoic acid

Description

4-(N-Methylacetamido)butanoic acid is a γ-amino acid derivative characterized by a butanoic acid backbone with an N-methylacetamido group at the C4 position. Its molecular formula is C₇H₁₃NO₃, and it is synthesized via acetylation of 4-(N-methylamino)butanoic acid hydrochloride using acetyl chloride under alkaline conditions . This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, with commercial availability in milligram to gram quantities .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-[acetyl(methyl)amino]butanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-6(9)8(2)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11) |

InChI Key |

WTJQWZDNSPLETG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-(N-methylacetamido)butanoic acid has been investigated for its role in drug development, particularly in modifying pharmacokinetic properties of existing drugs.

Drug Design and Development

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's ability to enhance solubility and bioavailability of poorly soluble drugs. The findings indicated that derivatives of this compound improved the absorption rates significantly compared to standard formulations .

Antimicrobial Activity

- Research Findings : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Biochemistry

The compound's structural characteristics allow it to interact with biological systems, making it useful in biochemical assays and enzyme inhibition studies.

Enzyme Inhibition

- Study Overview : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Bioconjugation Techniques

- Application : The compound is employed in bioconjugation strategies to link biomolecules with therapeutic agents, enhancing targeted delivery mechanisms in drug formulations .

Materials Science

In materials science, this compound is utilized in synthesizing polymers and other advanced materials.

Polymer Synthesis

- Findings : The compound has been integrated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved durability under stress conditions .

Nanomaterials

- Case Study : A recent study explored the use of this compound in creating nanocarriers for drug delivery systems. The results showed enhanced loading capacity and controlled release profiles, indicating its potential for use in nanomedicine .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug formulation enhancement | Improved solubility and bioavailability |

| Antimicrobial agent | Effective against multiple bacterial strains | |

| Biochemistry | Enzyme inhibitor | Inhibits key metabolic enzymes |

| Bioconjugation | Enhances targeted drug delivery | |

| Materials Science | Polymer modification | Increased mechanical strength and thermal stability |

| Nanocarrier development | Enhanced drug loading and controlled release |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(N-methylacetamido)butanoic acid and related compounds:

Key Comparisons :

4-(N,N-Dimethylamino)butanoic acid lacks the acetamido moiety, featuring a tertiary amine instead. This increases basicity (pKa ~8–9) and makes it suitable for pH-responsive applications .

Synthetic Routes: The target compound is synthesized via selective acetylation of 4-(N-methylamino)butanoic acid under controlled alkaline conditions . In contrast, 4-acetamidobutanoic acid is derived from γ-aminobutyric acid (GABA) acetylation, a process relevant to neurotransmitter analog studies .

Applications: Herbicide analogs like MCPB and 2,4-DB () share the butanoic acid chain but incorporate phenoxy groups for plant growth regulation, unlike the acetamido derivatives . 4-Acetamidobutanoic acid is implicated in urea cycle studies and GABA metabolism, highlighting its role in neurological research .

Physicochemical Properties

- Solubility: this compound is soluble in polar aprotic solvents (e.g., DMSO) due to its amide group but less water-soluble than 4-acetamidobutanoic acid . 4-(N,N-Dimethylamino)butanoic acid exhibits high water solubility at acidic pH due to protonation of the amine group .

- Thermal Stability: The methyl group in the target compound may confer higher thermal stability compared to non-methylated analogs, as seen in differential scanning calorimetry (DSC) data for similar acetamido derivatives .

Commercial and Research Relevance

- Pricing: this compound is sold at €391.00/50 mg (CymitQuimica), reflecting its niche research use . In contrast, 4-acetamidobutanoic acid is more affordable (e.g., HY-101411 at MedChemExpress), given its broader applications in metabolic studies .

Q & A

Q. What are the recommended synthetic routes for 4-(N-methylacetamido)butanoic acid in academic laboratories?

- Methodological Answer : The synthesis typically involves amide coupling between 4-aminobutanoic acid and N-methylacetamide derivatives. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) to form an active ester intermediate.

- N-Methylation : Introduce the methyl group via reductive amination or direct alkylation of the acetamide nitrogen.

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the product .

Structural confirmation requires NMR (e.g., H and C) and FT-IR to verify amide bond formation and methyl group incorporation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).

- Spectroscopy :

- NMR : Confirm the absence of unreacted starting materials (e.g., residual 4-aminobutanoic acid at δ 2.3 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks matching the molecular weight (CHNO, theoretical m/z 159.09) .

- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

- Toxicity Data : While specific LD values are unavailable, intraperitoneal administration of structurally similar compounds (e.g., 4-((2-carboxyethyl)amino)butanoic acid) shows moderate toxicity (LD 877 mg/kg in rats), necessitating cautious dosing .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GABA receptors). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and evaluate binding affinity (ΔG values) .

- ADMET Prediction : Tools like SwissADME assess permeability (LogP ~0.5) and blood-brain barrier penetration, critical for neuroactive compound design .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Perform parallel shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, PBS) at 25°C. Use UV-Vis spectroscopy (λ ~210 nm) for quantification .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis products (e.g., 4-aminobutanoic acid) .

Q. How is this compound applied in neuroprotection studies?

- Methodological Answer :

- In Vitro Models : Treat neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (HO induction). Measure viability via MTT assay and apoptosis markers (caspase-3 activity) .

- Mechanistic Studies : Use siRNA knockdown to assess the role of GABAergic signaling pathways in observed neuroprotection .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Optimize asymmetric synthesis using Evans oxazolidinone auxiliaries to minimize racemization .

- Process Optimization : Monitor reaction temperature (<25°C) and pH (6–7) to prevent epimerization during large-scale amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.